N-(2,6-dichloro-4-methoxyphenyl)acetamide
CAS No.: 136099-55-3
VCID: VC20747068
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.

Description |
Antimicrobial ActivityResearch indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. Table 3: Antimicrobial Activity Data
Table 4: Anticancer Activity Data
N-(2,6-dichloro-4-methoxyphenyl)acetamide has a wide range of applications:
N-(2,6-dichloro-4-methoxyphenyl)acetamide is a compound with significant potential due to its unique chemical structure and biological activities. Its applications span across various fields including medicinal chemistry, biology, and industrial chemistry. Continued research is essential to fully understand its mechanisms of action and to explore its therapeutic potential further. This comprehensive overview highlights the importance of N-(2,6-dichloro-4-methoxyphenyl)acetamide in scientific research and its promising applications in various domains. |
||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 136099-55-3 | ||||||||||||||||||||||||||||
Product Name | N-(2,6-dichloro-4-methoxyphenyl)acetamide | ||||||||||||||||||||||||||||
Molecular Formula | C9H9Cl2NO2 | ||||||||||||||||||||||||||||
Molecular Weight | 234.08 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | N-(2,6-dichloro-4-methoxyphenyl)acetamide | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C9H9Cl2NO2/c1-5(13)12-9-7(10)3-6(14-2)4-8(9)11/h3-4H,1-2H3,(H,12,13) | ||||||||||||||||||||||||||||
Standard InChIKey | YMDULTGLSDMTFL-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
SMILES | CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl | ||||||||||||||||||||||||||||
Canonical SMILES | CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl | ||||||||||||||||||||||||||||
PubChem Compound | 2740555 | ||||||||||||||||||||||||||||
Last Modified | Sep 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume